2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
CAS No.: 1421453-12-4
Cat. No.: VC4721022
Molecular Formula: C14H11ClN2O3S3
Molecular Weight: 386.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421453-12-4 |
|---|---|
| Molecular Formula | C14H11ClN2O3S3 |
| Molecular Weight | 386.88 |
| IUPAC Name | 2-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |
| Standard InChI | InChI=1S/C14H11ClN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-7-9(8-17)20-14-16-10-3-1-2-4-11(10)21-14/h1-6,9H,7-8H2 |
| Standard InChI Key | YDFJHUWLVILHGU-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC4=CC=CC=C4S3 |
Introduction
The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic molecule that integrates structural elements from azetidine, benzothiazole, and thiophene. Its unique chemical composition, particularly the presence of a sulfonyl group and azetidine moiety, positions it as a potential candidate for pharmaceutical applications. This article explores its chemical structure, synthesis, properties, and potential biological activities.
Molecular Formula and Weight
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Molecular Formula: C14H10ClN2O3S2
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Molecular Weight: 368.82 g/mol
Structural Features
The compound consists of:
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Azetidine Ring: A four-membered nitrogen-containing heterocycle.
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Benzothiazole Core: A fused bicyclic structure combining benzene and thiazole.
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Thiophene Substituent: A five-membered sulfur-containing aromatic ring with a chlorine atom at position 5.
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Sulfonyl Group (-SO₂-): Known for its electron-withdrawing properties, enhancing biological activity.
Classification
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Sulfonamide: Due to the sulfonyl group.
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Heterocyclic Compound: Incorporates multiple rings with heteroatoms.
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Pharmaceutical Intermediate: Potentially useful in drug development.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions focusing on functionalizing azetidine and benzothiazole derivatives. Below are the key steps:
Synthetic Routes
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Preparation of Chlorothiophene Derivative:
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Chlorothiophene undergoes sulfonylation to introduce the sulfonyl group.
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Functionalization of Azetidine:
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The azetidine ring is synthesized or functionalized using nucleophilic substitution reactions.
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Coupling with Benzothiazole:
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The benzothiazole core is linked to the azetidine derivative via an ether bond formation.
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Reaction Conditions
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Use of bases (e.g., sodium hydride) to facilitate nucleophilic reactions.
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Solvents like dimethylformamide (DMF) or acetonitrile for optimal reaction conditions.
Potential Applications
The compound's structural features suggest it may exhibit significant biological activities, including:
Anti-inflammatory Activity
The sulfonyl group is known to interact with enzymes involved in inflammatory pathways, potentially reducing cytokine production such as IL-6 and TNF-alpha.
Anticancer Potential
The benzothiazole moiety has been associated with cytotoxicity against cancer cell lines in related compounds, suggesting possible applications in oncology.
Mechanism of Action
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Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes by mimicking natural substrates.
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Receptor Binding: The benzothiazole core could interact with cellular receptors involved in signaling pathways.
Comparison with Similar Compounds
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| 1-(5-Chlorothiophen-2-yl)sulfonylazetidine | Lacks benzothiazole moiety | Limited to basic antimicrobial uses |
| Thiophene-linked Triazoles | Contains triazole instead of azetidine | Broader antimicrobial spectrum |
| Benzothiazole-based Sulfonamides | May lack azetidine ring | Primarily anticancer agents |
The inclusion of both azetidine and benzothiazole in the target compound enhances its versatility compared to simpler analogs.
Data Tables
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